molecular formula C16H22N2O5 B14806732 Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate

Cat. No.: B14806732
M. Wt: 322.36 g/mol
InChI Key: FBPNILNQWCTFRY-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate is a synthetic organic compound with the molecular formula C16H22N2O5. This compound is known for its unique structure, which includes a hydrazino group, a phenoxy group, and an oxobutanoate ester. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form ethyl 3,5-dimethylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to produce ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, affecting their function. The phenoxy group can interact with hydrophobic regions of proteins, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

ethyl 4-[2-[2-(3,5-dimethylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C16H22N2O5/c1-4-22-16(21)6-5-14(19)17-18-15(20)10-23-13-8-11(2)7-12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

FBPNILNQWCTFRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NNC(=O)COC1=CC(=CC(=C1)C)C

Origin of Product

United States

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